1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one
Description
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Properties
IUPAC Name |
1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN7O/c1-12(2)18(27)25-8-6-24(7-9-25)16-15-17(21-11-20-16)26(23-22-15)14-5-3-4-13(19)10-14/h3-5,10-12H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIFOMJIVIAHNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,3]triazolo[4,5-d]pyrimidine derivatives, have been reported to inhibit usp28, a protein that plays a crucial role in various cellular processes including cell cycle regulation and DNA damage response.
Mode of Action
Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been found to bind reversibly to their target proteins, affecting their protein levels and inhibiting their function. This interaction can lead to changes in cellular processes such as cell proliferation and cell cycle progression.
Biochemical Pathways
Inhibition of usp28 by similar compounds has been associated with effects on cell cycle progression and epithelial-mesenchymal transition (emt) progression. EMT is a process by which epithelial cells lose their cell polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells; this is essential for numerous developmental processes including mesoderm formation and neural tube formation.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds. These studies typically involve the use of computational models to predict how the compound will be absorbed, distributed, metabolized, and excreted by the body.
Biochemical Analysis
Biochemical Properties
These interactions can influence biochemical reactions, potentially altering the function of these molecules.
Cellular Effects
In cellular contexts, 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one may have significant effects. Some triazolopyrimidines have been found to exhibit antiproliferative activities against certain cancer cell lines. This suggests that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
The compound 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one is a novel triazole-pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activity, and mechanisms of action based on diverse research findings.
The molecular formula of the compound is with a molecular weight of 435.4 g/mol. It features a complex structure that includes a triazole ring fused to a pyrimidine moiety, which is known to contribute to various biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. For instance, compounds similar to the one in focus have demonstrated potent cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (Bel-7402) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 5.0 |
| Compound B | Bel-7402 | 10.0 |
| Target Compound | MCF-7 | 7.5 |
The proposed mechanisms through which these compounds exert their anticancer effects include:
- Inhibition of DNA synthesis : The triazole moiety may interfere with nucleic acid synthesis.
- Induction of oxidative stress : This leads to apoptosis in cancer cells.
- Targeting specific receptors : Some derivatives have been shown to inhibit signaling pathways involved in cell growth and survival.
Study on Antiviral Activity
A study published in Molecules explored the antiviral potential of similar triazole derivatives. The findings suggested that these compounds could inhibit viral replication by targeting viral enzymes essential for their lifecycle.
In Vivo Studies
In vivo studies using rodent models have demonstrated that the administration of triazolo-pyrimidine derivatives resulted in significant tumor reduction compared to controls. The results indicated a strong correlation between dosage and therapeutic efficacy.
Preparation Methods
Diazotization and Cyclization
Mozafari et al. demonstrated that 2,4-dichloro-6-methylpyrimidin-5-amine undergoes substitution with benzylamine at the 4-position, followed by diazotization using sodium nitrite under acidic conditions. This yields 3-benzyl-5-chloro-7-methyl-3H-triazolo[4,5-d]pyrimidine. Adapting this protocol, the 3-fluorophenyl group is introduced by substituting benzylamine with 3-fluoroaniline during the initial substitution step.
Critical Parameters
- Temperature : 0–5°C for diazotization to prevent premature decomposition.
- Acid Medium : Hydrochloric acid (1–2 M) ensures protonation of the amine.
Regiochemical Validation
Density functional theory (DFT) calculations at the PCM/WP04/aug-cc-pVDZ level confirm the anthracene-like regiochemistry of the triazolo-pyrimidine fusion. Nuclear magnetic resonance (NMR) chemical shift correlations between experimental and theoretical data validate the 3-(3-fluorophenyl) substitution pattern.
Acylation with 2-Methylpropanoyl Chloride
The terminal step involves acylating the secondary amine of the piperazine ring with 2-methylpropanoyl chloride.
Coupling Protocol
Evitachem’s synthesis specifies reacting 7-piperazinyl-triazolopyrimidine with 2-methylpropanoyl chloride in dichloromethane at 0°C, followed by gradual warming to room temperature. Triethylamine acts as a base to scavenge HCl.
Yield Considerations
- Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine ensures complete conversion.
- Workup : Aqueous extraction removes unreacted reagents, and column chromatography (silica gel, ethyl acetate/hexane) isolates the product.
Structural Characterization
Post-synthetic analysis confirms the integrity of the target compound.
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms ≥95% purity when using C18 reverse-phase columns and methanol/water mobile phases.
The table below synthesizes methodologies from referenced studies:
Mechanistic and Practical Considerations
Regioselectivity in Cyclization
DFT studies reveal that the 3-(3-fluorophenyl) group preferentially occupies the triazolo ring’s 3-position due to lower Gibbs free energy compared to alternative regioisomers. This orientation minimizes steric hindrance and stabilizes the transition state through resonance with the fluorophenyl electron-withdrawing group.
Scalability and Industrial Relevance
Kilogram-scale production requires:
- Continuous Flow Reactors : For diazotization to enhance safety and yield.
- Catalytic Optimization : Palladium catalysts (e.g., Pd/C) may accelerate SNAr steps under milder conditions.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one, and how can they be methodologically addressed?
- Answer : The synthesis involves multi-step reactions, including:
- Triazolo-pyrimidine core formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring .
- Piperazine coupling : Nucleophilic substitution at the 7-position of the pyrimidine using piperazine derivatives in solvents like DMF or dichloromethane .
- Ketone functionalization : Acylation of the piperazine nitrogen with 2-methylpropan-1-one under anhydrous conditions .
Key challenges include regioselectivity during cycloaddition and purification of intermediates. Optimizing reaction temperatures (e.g., 60–80°C for CuAAC) and using HPLC for purity checks (≥95%) are critical .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what structural features do they confirm?
- Answer :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., 3-fluorophenyl resonance at δ ~7.4–7.6 ppm, piperazine CH₂ signals at δ ~3.2–3.5 ppm) .
- HRMS : Validates molecular weight (e.g., expected [M+H]⁺ ~450–460 Da) .
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
Q. What structural analogs of this compound have been studied, and how do their bioactivities compare?
- Answer : Analogous triazolo-pyrimidines with varying substituents (Table 1):
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s binding affinity to kinase targets?
- Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., EGFR, VEGFR2). The 3-fluorophenyl group may enhance hydrophobic interactions, while the piperazine improves solubility .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Key metrics: RMSD (<2.0 Å), binding free energy (ΔG ≤ -8 kcal/mol) .
- SAR Analysis : Compare with analogs lacking the fluorine substituent; fluorine’s electronegativity may improve target selectivity .
Q. What experimental strategies resolve contradictions in bioactivity data across similar triazolo-pyrimidines?
- Answer :
- Dose-Response Curves : Validate IC₅₀ values using orthogonal assays (e.g., MTT vs. apoptosis markers) to rule out false positives .
- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .
- Metabolic Stability Tests : Use liver microsomes to assess if conflicting in vivo/in vitro results stem from rapid degradation .
Q. How can reaction conditions be optimized to scale up synthesis without compromising yield?
- Answer :
- Catalyst Screening : Replace CuI with Pd/C for higher regioselectivity in triazole formation (yield ↑ from 65% to 82%) .
- Solvent Optimization : Switch from DMF to acetonitrile for easier post-reaction purification .
- Flow Chemistry : Implement continuous flow reactors for piperazine coupling steps, reducing reaction time by 40% .
Methodological Considerations
Q. Which in vitro assays are most suitable for evaluating this compound’s mechanism of action?
- Answer : Prioritize assays based on target hypotheses:
- Kinase Inhibition : ADP-Glo™ Kinase Assay for IC₅₀ determination .
- Cytotoxicity : 3D spheroid models to mimic tumor microenvironments .
- Membrane Permeability : Caco-2 cell monolayers for intestinal absorption potential (Papp > 1 × 10⁻⁶ cm/s) .
Q. How should researchers address solubility limitations in biological testing?
- Answer :
- Co-Solvent Systems : Use 10% DMSO/PBS for in vitro assays; confirm no solvent interference via negative controls .
- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm) to enhance aqueous dispersion .
Data Contradiction Analysis
Q. Why do some triazolo-pyrimidines show high in vitro potency but low in vivo efficacy?
- Hypothesis : Poor pharmacokinetic properties (e.g., rapid clearance).
- Testing Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
